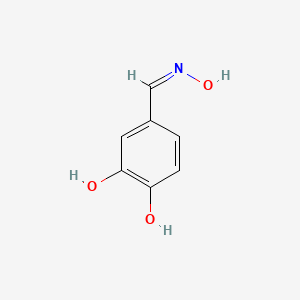
(E)-3,4-dihydroxybenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxybenzaldehyde oxime is an organic compound derived from 3,4-dihydroxybenzaldehyde It is characterized by the presence of both hydroxyl and oxime functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxybenzaldehyde oxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods: While specific industrial production methods for 3,4-dihydroxybenzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3,4-Dihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers, esters
科学研究应用
3,4-Dihydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an apoptosis inducer in cancer cells.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3,4-dihydroxybenzaldehyde oxime involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging free radicals. Additionally, its oxime group can interact with enzymes and proteins, potentially leading to the modulation of biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell death pathways.
相似化合物的比较
3,4-Dihydroxybenzaldehyde: Shares the same core structure but lacks the oxime group.
2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
4-Hydroxybenzaldehyde oxime: Contains a single hydroxyl group and an oxime group.
Uniqueness: 3,4-Dihydroxybenzaldehyde oxime is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in research and industrial applications.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
4-[(Z)-hydroxyiminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H/b8-4- |
InChI 键 |
NUFMSECAGOXHAV-YWEYNIOJSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=N\O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=NO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


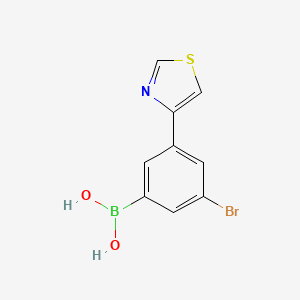

![(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14087866.png)
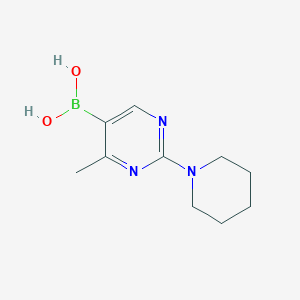
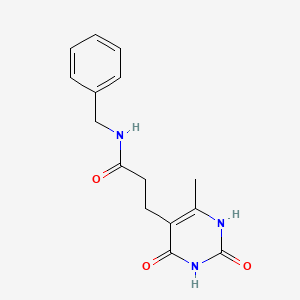
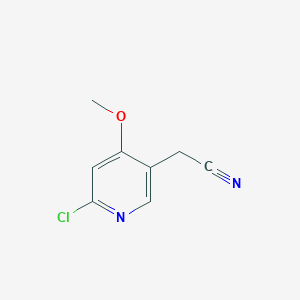
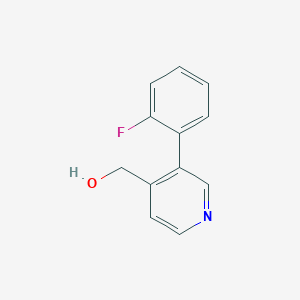
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
![N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B14087920.png)

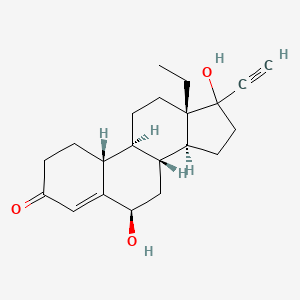
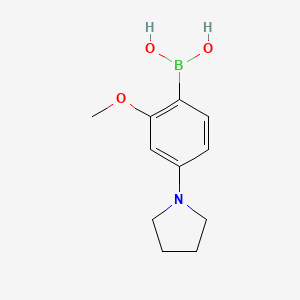
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
